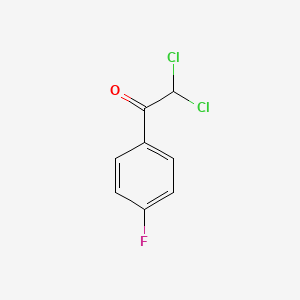

2,2-dichloro-1-(4-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

5157-58-4 |

|---|---|

Molecular Formula |

C8H5Cl2FO |

Molecular Weight |

207.03 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |

InChI Key |

VEQWNXRSSKSVIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(Cl)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro 1 4 Fluorophenyl Ethanone

Established Synthetic Routes for Alpha-Dichlorinated Ketones

The synthesis of α,α-dichloro ketones from their corresponding methyl ketone precursors is a well-documented transformation in organic chemistry. The primary method involves the direct halogenation of the α-carbon, the carbon atom adjacent to the carbonyl group.

Alpha-Halogenation Strategies

The α-position of a ketone is readily halogenated due to the acidity of its α-hydrogens and its ability to form an enol or enolate intermediate. wikipedia.org The specific strategy, whether acid-catalyzed or base-promoted, significantly influences the reaction's outcome.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, a ketone exists in equilibrium with its enol tautomer. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base to form the nucleophilic enol. libretexts.orglibretexts.org This enol then attacks an electrophilic halogen (like Cl₂). masterorganicchemistry.com A key characteristic of this method is that the formation of the enol is the slow, rate-determining step, meaning the reaction rate is independent of the halogen's concentration. libretexts.orgmissouri.edu Typically, acid-catalyzed conditions are favored for achieving mono-halogenation because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

Base-Promoted Halogenation: Under basic conditions, an α-hydrogen is abstracted by a base to form a highly nucleophilic enolate ion. jove.com This enolate then rapidly reacts with the halogen. Unlike the acid-catalyzed route, the α-halogenated product formed is actually more reactive than the starting ketone. missouri.edu The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, facilitating further deprotonation and leading to rapid subsequent halogenations. chemistrysteps.comjove.com This makes it difficult to stop the reaction at the mono-substitution stage, a characteristic that is exploited for the synthesis of di- and tri-halogenated ketones, such as 2,2-dichloro-1-(4-fluorophenyl)ethanone. missouri.edu

Chlorination Reagents and Reaction Conditions

The direct dichlorination of 1-(4-fluorophenyl)ethanone (4-fluoroacetophenone) can be achieved using a variety of chlorinating agents and conditions. The choice of reagent is critical and often depends on factors like desired selectivity, scale, and safety considerations.

Commonly employed chlorinating agents include:

Chlorine Gas (Cl₂): Direct chlorination with gaseous chlorine, often in a solvent like acetic acid, is a traditional method. However, it requires specialized equipment and stringent safety protocols due to the hazardous nature of chlorine gas.

Sulfuryl Chloride (SO₂Cl₂): This reagent is a convenient liquid source of chlorine and is frequently used for the α-chlorination of ketones. pitt.edu A direct dichlorination of methyl ketones using an excess of sulfuryl chloride can afford the corresponding gem-dichloro compounds in moderate to excellent yields without the need for a catalyst. researchgate.net

N-Chlorosuccinimide (NCS): NCS is a solid, easier-to-handle source of electrophilic chlorine. It is often used for mono-chlorination but can be employed for dichlorination under specific conditions. pitt.edu

Hydrochloric Acid and Hydrogen Peroxide (HCl/H₂O₂): This system provides an effective method for the chlorination of 1-arylethanones. The reaction involves adding H₂O₂ to a boiling mixture of the ketone and concentrated hydrochloric acid, providing a practical alternative to using gaseous chlorine. thieme-connect.com

Ammonium Chloride and Oxone®: This combination serves as a simple and convenient method for direct α-chlorination, where ammonium chloride is the chlorine source and Oxone® acts as the oxidant. researchgate.net

The table below summarizes various reagents used for the α-chlorination of ketones.

| Reagent/System | Typical Conditions | Characteristics |

| Chlorine (Cl₂) | Acetic acid | Traditional method, hazardous gas |

| Sulfuryl Chloride (SO₂Cl₂) | Neat or in solvent, room temp. or heating | Liquid reagent, can produce SO₂ gas |

| N-Chlorosuccinimide (NCS) | Acid catalyst, various solvents | Solid reagent, generally milder |

| Copper(II) Chloride (CuCl₂) | Various solvents, often requires heat | Provides selectivity for the more substituted α-carbon pitt.edu |

| HCl / H₂O₂ | Boiling HCl with H₂O₂ addition | Avoids use of gaseous chlorine thieme-connect.com |

| NH₄Cl / Oxone® | Methanol, room temperature | Mild conditions, uses non-toxic reagents researchgate.net |

Exploration of Novel Synthetic Pathways for this compound

While traditional methods are effective, research has focused on developing novel synthetic pathways that offer improved efficiency, selectivity, and greener profiles. These often involve the use of catalysts to facilitate the dichlorination reaction under milder conditions.

Catalytic Approaches in Dichlorination Reactions

Catalytic systems can offer significant advantages by lowering the activation energy of the reaction, enabling the use of less reactive (and safer) chlorinating agents, and improving selectivity.

Ceric Ammonium Nitrate (CAN) Catalysis: A mild and efficient method for α-chlorination of ketones has been developed using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium nitrate (CAN). arkat-usa.org This reaction is noted for its high chemo- and regioselectivity, often affording mono-chlorinated products without polychlorination byproducts. arkat-usa.org

Iodine-DMSO Catalysis: For the specific synthesis of α,α-dichloroketones from methyl ketones, an I₂-dimethyl sulfoxide (DMSO) catalytic system has been shown to be effective. In this system, hydrochloric acid acts only as a nucleophilic chloride donor, making the process safer, more operator-friendly, and with high atomic economy. organic-chemistry.org

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of one reactant (e.g., a chloride ion) across the phase boundary to react with the substrate. youtube.com This approach can be applied to halogenation reactions to improve reaction rates and efficiency. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis. A method for the oxidative α-keto-dichlorination of aryl alkynes to form dichloroacetophenones using CuCl₂ as a photoredox catalyst in the presence of air has been reported. researchgate.net While this applies to alkynes, it highlights the potential of photochemical methods in C-Cl bond formation.

A summary of selected catalytic dichlorination methods is presented below.

| Catalytic System | Reagents | Substrate | Key Advantages |

| I₂-DMSO | HCl, DMSO | Methyl Ketones | High chemoselectivity, safe, high atom economy organic-chemistry.org |

| Oxone/AlCl₃ | Aluminum Trichloride | β-Keto Esters, 1,3-Diketones | Aqueous medium, high yields, short reaction times organic-chemistry.org |

| Air/NH₄NO₃/I₂/HCl | Hydrochloric Acid | Aryl Methyl Ketones | Aerobic oxidative conditions, regioselective documentsdelivered.com |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Deep Eutectic Solvent | Ketones, β-Ketoesters | Selective for α,α-dichlorination at room temp. researchgate.net |

Considerations for Process Efficiency and Scalability

When moving a synthesis from a laboratory setting to industrial production, several factors beyond chemical yield become critically important. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, robust, and environmentally sustainable.

Key considerations for process efficiency and scalability include:

Minimizing Step Count: Each step in a synthetic route adds time, cost, and potential for material loss. A shorter, more convergent route is always preferable. gd3services.com

Maximizing Yields: Optimizing reaction conditions (temperature, concentration, catalyst loading) to achieve the highest possible yield is a primary focus. gd3services.com

Cost and Availability of Materials: The use of inexpensive, readily available starting materials and reagents is crucial for economic viability on a large scale. gd3services.com

Process Safety: Avoiding highly hazardous reagents (e.g., chlorine gas) and extreme reaction conditions (e.g., very high pressures or very low temperatures) reduces risk and the need for specialized equipment. gd3services.compharmafeatures.com

Work-up and Purification: The process should be designed to minimize or eliminate the need for difficult purification techniques like column chromatography, which is often not practical for large quantities. gd3services.combiotage.com

Continuous Flow Chemistry: A shift from traditional batch manufacturing to continuous flow processing is a key aspect of process intensification. pharmafeatures.com Continuous reactors offer superior control over reaction parameters, enhanced safety, and more straightforward scalability, often leading to higher yields and purer products. pharmafeatures.compharmasalmanac.com

Purification and Isolation Techniques

After the synthesis is complete, the crude this compound must be isolated from the reaction mixture and purified to meet the required quality specifications. The choice of purification method depends on the physical state of the product, the nature of the impurities, and the scale of the operation.

Extraction and Washing: The initial work-up of the reaction mixture typically involves quenching the reaction and then using a liquid-liquid extraction to separate the organic product from aqueous-soluble reagents and byproducts. The organic layer is often washed with water or brine before solvent removal. tandfonline.com

Recrystallization: For solid compounds, recrystallization is one of the most powerful and cost-effective methods for achieving high purity on a large scale. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

Distillation: If the product or significant impurities are liquids with different boiling points, distillation (often under reduced pressure to avoid decomposition at high temperatures) can be an effective purification method.

Chromatography: While often avoided on a very large scale due to cost, preparative chromatography is an essential tool for purification, especially during process development or for high-value products. acs.orgscientificupdate.com Flash chromatography, using either normal-phase (e.g., silica gel) or reverse-phase media, is a highly versatile technique for separating the target compound from byproducts and unreacted starting materials. biotage.com Supercritical fluid chromatography (SFC) is also emerging as a powerful large-scale purification technique, particularly for complex intermediates. nih.gov

The final selection of a purification strategy involves balancing the required purity level with operational efficiency and cost.

Chromatographic Separation Methods

Following the synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that necessitate purification. Column chromatography is a highly effective technique for the separation and isolation of this compound.

This method relies on the differential partitioning of the components of the mixture between a stationary phase and a mobile phase. For compounds of this nature, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar organic molecules.

The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase. The choice of eluent is critical for achieving good separation. For this compound, a non-polar solvent system is typically employed. Based on purification data for structurally similar halogenated aromatic ketones, a mixture of hexane and dichloromethane or pure heptane is likely to provide effective separation. nih.govgoogle.com The optimal ratio of solvents is usually determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) in the range of 0.3-0.5 for the desired compound. The impurities will ideally have significantly different Rf values, allowing for their separation as the mobile phase moves through the column.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Dichloromethane mixtures or Heptane |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV detection |

Crystallization and Solvent-Based Purification

Crystallization is another powerful technique for purifying solid organic compounds like this compound. This method separates a product from its impurities based on differences in solubility in a specific solvent or solvent mixture. The process generally involves dissolving the impure compound in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).

The selection of an appropriate crystallization solvent is paramount. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds related to this compound, solvents like ethanol and chloroform have been successfully used for recrystallization. nih.govnih.gov The process involves dissolving the crude material in a minimal amount of the hot solvent to create a saturated solution, followed by slow cooling to induce crystallization.

For industrial-scale purification, melt crystallization is a highly efficient, solvent-free alternative. This technique has been described for the purification of analogous compounds like 2,4-dichloro-5-fluoroacetophenone. google.comgoogle.com The process involves:

Melting the impure solid material.

Slowly cooling the melt to a temperature just below the freezing point of the desired compound, causing it to crystallize.

Separating the purified solid crystals from the impure liquid mother liquor.

A "sweating" step may be included, where the temperature of the crystals is raised slightly to melt and remove any adhered surface impurities. google.com

This process can be repeated in stages to achieve very high levels of purity. google.com

| Technique | Solvent/Conditions | Principle |

|---|---|---|

| Recrystallization | Ethanol, Chloroform, or Cyclohexane | Differential solubility at varying temperatures |

| Melt Crystallization | Solvent-free; involves controlled melting and freezing | Separation based on differences in melting/freezing points |

Chemical Reactivity and Transformation Studies of 2,2 Dichloro 1 4 Fluorophenyl Ethanone

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of 2,2-dichloro-1-(4-fluorophenyl)ethanone is predominantly dictated by the interplay of its three key functional components: the electrophilic carbonyl carbon, the alpha-carbon atom bearing two chlorine atoms, and the fluorinated aromatic ring. This unique arrangement allows for a diverse range of electrophilic and nucleophilic reactions.

Nucleophilic Substitution at the Alpha-Carbon

The alpha-carbon of this compound is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing chlorine atoms and the adjacent carbonyl group. This makes the chlorine atoms good leaving groups, facilitating their displacement by a variety of nucleophiles.

Nucleophilic substitution reactions at this position are fundamental for the synthesis of various derivatives. nih.gov The reaction generally proceeds via an S\N2-type mechanism, although under certain conditions, an S\N1 pathway involving a carbocation intermediate may be possible. Common nucleophiles that can be employed include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with a nucleophile (Nu⁻) would lead to the stepwise or simultaneous replacement of the chlorine atoms.

A study on related α-halo ketones demonstrated that halogen exchange fluorination can occur, suggesting that one or both chlorine atoms in this compound could potentially be replaced by fluorine using appropriate fluorinating agents. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Carbon

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-2-chloro-1-(4-fluorophenyl)ethanone or 2,2-dimethoxy-1-(4-fluorophenyl)ethanone |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-chloro-1-(4-fluorophenyl)-2-(phenylthio)ethanone or 2,2-bis(phenylthio)-1-(4-fluorophenyl)ethanone |

| Amine | Ammonia (NH₃) | 2-amino-2-chloro-1-(4-fluorophenyl)ethanone or 2,2-diamino-1-(4-fluorophenyl)ethanone |

| Halide | Potassium iodide (KI) | 2-chloro-1-(4-fluorophenyl)-2-iodoethanone (Finkelstein reaction) |

Reactivity of the Carbonyl Moiety

The carbonyl group in this compound is a primary site for nucleophilic addition reactions. libretexts.org The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the attached dichloromethyl and fluorophenyl groups.

Typical reactions involving the carbonyl moiety include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 2,2-dichloro-1-(4-fluorophenyl)ethanol.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols after an aqueous workup. thermofisher.com

Wittig Reaction: The carbonyl group can be converted to an alkene using a phosphonium (B103445) ylide (a Wittig reagent). This allows for the formation of a carbon-carbon double bond at the carbonyl position.

Formation of Imines and Related Derivatives: Reaction with primary amines can lead to the formation of imines, while reactions with other nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) can yield oximes and hydrazones, respectively. libretexts.org

Table 2: Representative Reactions of the Carbonyl Group

| Reagent | Reaction Type | Product Type |

| Sodium borohydride (NaBH₄) | Reduction | Secondary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Addition | Tertiary Alcohol |

| Triphenylphosphine ylide ((C₆H₅)₃P=CH₂) | Wittig Reaction | Alkene |

| Aniline (C₆H₅NH₂) | Imine Formation | Imine |

Derivatization Strategies for this compound

The structural features of this compound provide multiple avenues for derivatization, allowing for systematic modifications of the molecule to explore its chemical space and potential applications.

Modifications of the Fluorophenyl Ring

The 4-fluorophenyl group can undergo electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. The directing effect of the fluorine atom (ortho, para-directing) and the deactivating nature of the dichloroacetyl group will influence the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the strongly deactivating nature of the side chain makes these reactions challenging.

Alternatively, nucleophilic aromatic substitution (S\NAr) of the fluorine atom is a possibility, especially with strong nucleophiles, as the ring is activated by the electron-withdrawing carbonyl group.

Transformations Involving the Dichloromethyl Group

The dichloromethyl group is a versatile handle for a variety of chemical transformations beyond simple nucleophilic substitution.

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement. For this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of 4-fluorophenylacetic acid derivatives.

Dehalogenation: The chlorine atoms can be removed through reductive dehalogenation using reagents like zinc dust in acetic acid or catalytic hydrogenation. This would yield 1-(4-fluorophenyl)ethanone.

Haloform Reaction: Under basic conditions, if one of the chlorines is first replaced by a hydrogen, the resulting monochloro ketone could potentially undergo a haloform-type reaction to yield 4-fluorobenzoic acid.

Mechanistic Investigations of Reaction Pathways

The mechanisms of the reactions of this compound are generally analogous to those of other α,α-dihalo ketones.

The nucleophilic substitution at the alpha-carbon likely proceeds through a classic S\N2 mechanism, characterized by the inversion of stereochemistry if a chiral center were present. libretexts.org The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Nucleophilic addition to the carbonyl group follows a well-established pathway where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to form an alcohol or can eliminate a leaving group in the case of nucleophilic acyl substitution. youtube.com

Mechanistic studies on related systems, such as the reaction of α-bromo benzylacetates, have shown that both S\N1 and S\N2 pathways can be operative in nucleophilic substitution, depending on the substrate and reaction conditions. nih.gov For this compound, the stability of a potential α-keto carbocation would be a key factor in determining the likelihood of an S\N1 pathway. The presence of the electron-withdrawing fluorine on the phenyl ring would likely disfavor a carbocation at the benzylic position, making an S\N2 pathway more probable.

Studies on Impurity Formation and Mitigation Strategies

The synthesis and purification of this compound are critical processes that influence its final purity and suitability for subsequent applications. During its synthesis and storage, various impurities can form through side reactions, incomplete reactions, or degradation. Understanding the profile of these impurities and developing strategies to mitigate their formation is a key area of research in process chemistry.

The primary route for the synthesis of α,α-dichloro ketones often involves the chlorination of a corresponding acetophenone (B1666503) precursor. In the case of this compound, this would typically start from 1-(4-fluorophenyl)ethanone. The reaction conditions, reagents, and work-up procedures all play a significant role in the types and levels of impurities generated.

Commonly Encountered Impurities:

Research and analogous chemical processes suggest that several classes of impurities can be anticipated. These include under-chlorinated species, over-chlorinated species, and products arising from side reactions of the starting materials or the product itself.

One of the most common impurities is the mono-chlorinated intermediate, 2-chloro-1-(4-fluorophenyl)ethanone . This impurity arises from an incomplete dichlorination reaction. Conversely, if the aromatic ring itself is susceptible to chlorination under the reaction conditions, over-chlorinated byproducts could potentially form, though this is less common for deactivated rings like 4-fluoroacetophenone.

Another potential impurity is the starting material itself, 1-(4-fluorophenyl)ethanone , if the reaction does not go to completion. Furthermore, impurities from the starting materials, such as isomers or related compounds, can carry through the synthesis and appear in the final product.

Degradation of the final compound can also lead to impurity formation. For instance, hydrolysis of the dichloroacetyl group under certain pH and temperature conditions could lead to the formation of other compounds. While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogies can be drawn from the degradation of other chlorinated compounds which often involves dechlorination or transformation of the carbonyl group. nih.govethz.ch

Mitigation Strategies:

Several strategies are employed to minimize the formation of impurities and to purify the final product.

Reaction Optimization: Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the chlorinating agent is crucial. For instance, a sufficient amount of the chlorinating agent and adequate reaction time are necessary to ensure the complete conversion of the mono-chlorinated intermediate to the desired di-chlorinated product, thus minimizing the level of 2-chloro-1-(4-fluorophenyl)ethanone.

Purification Techniques: Post-synthesis purification is essential to remove any formed impurities. Common methods include:

Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the desired compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures.

Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. It can be used to separate the desired product from both more and less polar impurities.

Melt Crystallization: For some industrial processes, melt crystallization is used for purification. This technique involves repeatedly melting and crystallizing the compound to enrich the desired product and remove impurities in the molten phase. google.comgoogle.com This method has been described for the purification of similar compounds like 2,4-dichloro-5-fluoroacetophenone. google.comgoogle.com

The following table summarizes potential impurities and common mitigation strategies:

| Potential Impurity | Formation Pathway | Mitigation Strategy |

| 1-(4-fluorophenyl)ethanone | Incomplete reaction | Optimized reaction time and stoichiometry; Purification by recrystallization or chromatography. |

| 2-chloro-1-(4-fluorophenyl)ethanone | Incomplete dichlorination | Optimized reaction conditions (e.g., sufficient chlorinating agent); Purification by recrystallization or chromatography. |

| Over-chlorinated species | Side reaction on the aromatic ring | Careful control of chlorinating agent and reaction conditions. |

| Hydrolysis/Degradation Products | Degradation of the final product | Controlled storage conditions (temperature, humidity); Purification. |

It is important to note that the specific impurity profile can vary depending on the synthetic route and the quality of the starting materials. Therefore, robust analytical methods are required to identify and quantify impurities to ensure the quality of this compound.

Spectroscopic and Structural Characterization of 2,2 Dichloro 1 4 Fluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of the fluorine atom within the molecule.

The ¹H NMR spectrum of 2,2-dichloro-1-(4-fluorophenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the single proton on the α-carbon. Based on the analysis of the closely related compound, 2,2-dibromo-1-(4-fluorophenyl)ethanone (B1351154), specific chemical shifts and coupling patterns can be predicted. rsc.org

The aromatic region will display two sets of multiplets. The protons ortho to the carbonyl group (H-2' and H-6') are expected to resonate as a doublet of doublets around δ 8.16 ppm. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons meta to the carbonyl group (H-3' and H-5') are expected to appear as a triplet around δ 7.19 ppm. The single proton on the dichlorinated carbon (α-proton) is anticipated to produce a singlet at approximately δ 6.64 ppm. rsc.org The integration of these signals would correspond to a 2:2:1 ratio, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~8.16 | dd | J = 8.8, 5.6 |

| H-3', H-5' | ~7.19 | t | J = 8.8 |

| -CHCl₂ | ~6.64 | s | - |

| Data predicted based on the spectral data of 2,2-dibromo-1-(4-fluorophenyl)ethanone. rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the dichlorinated α-carbon, and the aromatic carbons. Data from the analogous 2,2-dibromo-1-(4-fluorophenyl)ethanone suggests the following assignments. rsc.org

The carbonyl carbon (C=O) is expected to have a chemical shift around δ 184.9 ppm. The carbon atom bearing the two chlorine atoms (-CHCl₂) would likely appear at a significantly upfield position, around δ 39.2 ppm for the dibromo analog. The aromatic carbons will exhibit characteristic shifts influenced by the fluorine and carbonyl substituents. The carbon attached to the fluorine (C-4') is predicted to be a doublet with a large coupling constant (J ≈ 254.2 Hz) around δ 166.1 ppm. The carbons ortho to the fluorine (C-3' and C-5') are expected to show a doublet at approximately δ 116.0 ppm (J ≈ 22.0 Hz). The carbons meta to the fluorine (C-2' and C-6') are anticipated to resonate as a doublet around δ 131.6 ppm (J ≈ 9.4 Hz). The ipso-carbon of the carbonyl group (C-1') is predicted to be a doublet around δ 130.2 ppm (J ≈ 3.2 Hz). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C=O | ~184.9 | s | - |

| -CHCl₂ | ~39.2 (for dibromo analog) | s | - |

| C-1' | ~130.2 | d | ~3.2 |

| C-2', C-6' | ~131.6 | d | ~9.4 |

| C-3', C-5' | ~116.0 | d | ~22.0 |

| C-4' | ~166.1 | d | ~254.2 |

| Data predicted based on the spectral data of 2,2-dibromo-1-(4-fluorophenyl)ethanone. rsc.org |

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine nucleus, which is 100% naturally abundant and has a spin of 1/2. researchgate.net This results in high sensitivity and sharp signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. nih.gov

In the ¹⁹F NMR spectrum, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this fluorine is influenced by the electron-withdrawing nature of the acetyl group and the electronic properties of the aromatic ring. For aromatic fluorine compounds, the chemical shifts typically appear in a range of -100 to -200 ppm relative to a standard like CFCl₃. scispace.com The signal for the fluorine in this compound would likely appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. researchgate.net This coupling provides valuable structural information and confirms the position of the fluorine atom on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of the related compound 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone reveals characteristic peaks that can be extrapolated. rsc.org

A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The aromatic C=C stretching vibrations are likely to appear in the range of 1400-1600 cm⁻¹. The C-F stretching vibration typically gives a strong band in the region of 1250-1000 cm⁻¹. The C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| Data predicted based on general IR correlation tables and data from analogous compounds. rsc.org |

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman data for this compound is readily available, predictions can be made based on the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the mass spectrum would be expected to exhibit a molecular ion peak and several characteristic fragment ions.

The molecular formula of this compound is C₈H₅Cl₂FO. The presence of two chlorine atoms is a distinguishing feature in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak ([M]⁺) would appear as a cluster of peaks. The most abundant of these would be for the ion containing two ³⁵Cl isotopes. A peak at [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) would have an intensity of about 65% of the [M]⁺ peak, and a peak at [M+4]⁺ (containing two ³⁷Cl isotopes) would have an intensity of about 10% of the [M]⁺ peak.

Key fragmentation of α-haloketones typically involves the cleavage of the carbon-halogen and carbon-carbon bonds adjacent to the carbonyl group. The primary fragmentation pathways anticipated for this compound are detailed below. One of the most prominent fragments is often the acylium ion, formed by the cleavage of the C-C bond between the carbonyl carbon and the α-carbon. The loss of the -CHCl₂ group would result in the formation of the 4-fluorobenzoyl cation. Another common fragmentation is the loss of a chlorine atom.

A predicted fragmentation pattern for this compound is presented in the table below. The relative intensities are estimations based on typical fragmentation behaviors of similar compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Predicted Relative Intensity |

| 206/208/210 | Molecular Ion [M]⁺ | [C₈H₅Cl₂FO]⁺ | Moderate |

| 171/173 | [M - Cl]⁺ | [C₈H₅ClFO]⁺ | Moderate to High |

| 123 | [M - CHCl₂]⁺ / [4-fluorobenzoyl cation] | [C₇H₄FO]⁺ | High (often the base peak) |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Moderate |

This interactive table outlines the expected major ions in the mass spectrum of this compound.

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

The study of 2,2-dichloro-1-(4-methylphenyl)ethanone reveals that the molecule is nearly planar. nih.gov A similar planarity would be expected for this compound, with a slight dihedral angle between the plane of the 4-fluorophenyl ring and the plane defined by the carbonyl group and the ethanone (B97240) backbone. The crystal packing is likely stabilized by intermolecular interactions. In the case of the methyl-analogue, C-H···O hydrogen bonds are observed to be a key factor in the crystal packing. nih.gov For this compound, similar interactions, potentially involving the fluorine atom, would be anticipated to play a role in the supramolecular assembly.

The crystallographic data for the analogue 2,2-dichloro-1-(4-methylphenyl)ethanone is summarized in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.650(5) |

| b (Å) | 9.959(7) |

| c (Å) | 14.475(11) |

| β (°) | 92.921(9) |

| Volume (ų) | 957.4(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

| C1-Cl1 Bond Length (Å) | 1.757 |

| C1-Cl2 Bond Length (Å) | 1.762 |

| Dihedral Angle (phenyl ring to C=O plane) (°) | 15.5 |

This interactive table presents the crystallographic data for the analogue compound, 2,2-dichloro-1-(4-methylphenyl)ethanone. nih.gov

Computational and Theoretical Investigations of 2,2 Dichloro 1 4 Fluorophenyl Ethanone

Quantum Chemical Calculations

Extensive searches of scientific databases and literature have been conducted to gather information on the computational and theoretical investigations of 2,2-dichloro-1-(4-fluorophenyl)ethanone. The following sections detail the findings, or lack thereof, for the specified areas of study.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Despite a thorough review of available scientific literature, specific Density Functional Theory (DFT) studies focusing on the electronic structure and stability of this compound have not been identified. While DFT is a common method for evaluating the geometric and electronic properties of organic molecules, published research applying this technique to this particular compound is not readily accessible. niscpr.res.in Studies on similar halogenated acetophenones often employ DFT to understand their structural parameters and thermodynamic stability, but direct data for this compound is absent from the reviewed sources.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There are no specific published studies detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively. While computational studies on analogous compounds such as (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one have utilized HOMO-LUMO analysis, specific energy gap values and orbital distributions for this compound are not available in the public domain. pharmaffiliates.comchemicalbook.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Reaction Mechanism Elucidation via Computational Modeling

No dedicated computational modeling studies elucidating the reaction mechanisms involving this compound were found in the public domain. Such studies are instrumental in understanding the pathways, transition states, and kinetics of chemical reactions. While the synthesis of related compounds has been documented, the associated reaction mechanisms have not been detailed from a computational standpoint for this specific molecule.

Structure-Reactivity Relationship (SRR) Predictions

Specific Structure-Reactivity Relationship (SRR) predictions for this compound are not available in the reviewed literature. SRR studies are vital for predicting the biological activity or chemical reactivity of a compound based on its molecular structure. Although in silico studies have been performed on other chloro-fluoro substituted phenyl derivatives to predict their potential biological activities, no such data has been published for this compound. pharmaffiliates.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

There is a lack of published research on the use of molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. While MD simulations are a standard technique for studying larger and more flexible molecules, their application to this specific small molecule has not been reported in the available scientific literature.

Applications of 2,2 Dichloro 1 4 Fluorophenyl Ethanone in Advanced Chemical Synthesis Research

Role as a Key Synthetic Intermediate

The reactivity of 2,2-dichloro-1-(4-fluorophenyl)ethanone, largely dictated by the presence of the α-dichloro ketone moiety, positions it as a valuable precursor in multi-step synthetic pathways. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

This compound serves as a fundamental building block for the synthesis of a variety of complex organic molecules. The dichloro-keto functionality is a key reactive site that can be transformed into other functional groups. For instance, α-haloketones are known to be versatile precursors for a range of organic compounds. nih.gov The hydrogenation of the ketone group in a related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, to form the corresponding alcohol, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, demonstrates a typical transformation that this class of compounds can undergo. nih.gov This reduction of the carbonyl group is a fundamental step in building more complex molecular frameworks.

The presence of the 4-fluorophenyl group is also significant. Fluorinated organic molecules often exhibit unique chemical and physical properties, such as increased metabolic stability and bioactivity. innospk.comsigmaaldrich.com This makes this compound an attractive starting material for the synthesis of new pharmaceutical candidates and agrochemicals. innospk.comsigmaaldrich.com The synthesis of various fluorinated compounds for these applications often relies on versatile building blocks like the title compound. sigmaaldrich.com

α-Haloketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. nih.govasianpubs.org The two chlorine atoms in this compound provide two leaving groups, enabling its participation in cyclization reactions with various nucleophiles to form heterocyclic rings. For example, α,α-dihalo-β-oxoaldehydes, which share a similar reactive motif, have been used in condensation reactions with dinucleophiles to create macrocycles. nih.gov

The synthesis of fluorinated sulfur-containing heterocycles, which have applications in materials science, often involves cycloaddition reactions where the reactivity of the starting materials is enhanced by electron-withdrawing fluoroalkyl groups. researchgate.netmdpi.com While not a direct example, this highlights the general principle that the fluorinated nature of this compound can be advantageous in the synthesis of novel heterocyclic systems. The general utility of α-haloketones in synthesizing furans, benzofurans, and imidazoles further underscores the potential of this compound as a key building block in this area of synthetic chemistry. asianpubs.org

Exploration in the Design of Novel Chemical Scaffolds

The development of new molecules with desired properties often relies on the rational design of chemical scaffolds and the exploration of new synthetic methods to access them. This compound provides a platform for such explorations.

The structure of this compound allows for the rational design of derivatives with tailored properties. The 4-fluorophenyl moiety can be further functionalized, and the dichloro-keto group can be chemically modified in numerous ways. For instance, the synthesis of amide-type compounds from 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted piperidines showcases how the core structure can be elaborated to create new chemical entities with potential biological activities. researchgate.net

The incorporation of fluorine is a common strategy in drug design to modulate properties like lipophilicity and metabolic stability. sigmaaldrich.com Therefore, derivatives of this compound are of interest in medicinal chemistry for the development of new therapeutic agents. The synthesis of various fluorinated building blocks is crucial for this purpose. sigmaaldrich.com

The synthesis of analogues of this compound is an active area of research. For example, processes for the synthesis of related compounds like 2,4-dichloro-5-fluoro acetophenone (B1666503) (DCFA) involve multi-step sequences including fluorination, chlorination, and acylation. google.com The development of efficient and selective methods for these transformations is crucial.

The synthesis of α-bromoacetophenones, another class of α-haloketones, has been achieved using environmentally benign methods, such as ultrasound-promoted reactions with N-bromosuccinimide in aqueous media. asianpubs.org Similar green chemistry approaches could potentially be applied to the synthesis and modification of this compound and its analogues. The study of such synthetic methods expands the toolbox available to chemists for creating novel fluorinated and chlorinated ketones.

Future Research Directions and Perspectives on 2,2 Dichloro 1 4 Fluorophenyl Ethanone

Emerging Synthetic Strategies for Dichloroethanones

The synthesis of α,α-dihalo ketones, including dichloroethanones, has traditionally relied on methods like the direct chlorination of ketones or Friedel-Crafts acylation. google.comgoogle.com For instance, the synthesis of 2,4-dichloroacetophenone can be achieved through the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of aluminum trichloride. google.comgoogle.com However, these methods can sometimes lack selectivity and require harsh conditions. Modern synthetic chemistry is moving towards more efficient, milder, and sustainable approaches.

Emerging strategies that could be applied or further developed for the synthesis of 2,2-dichloro-1-(4-fluorophenyl)ethanone include:

Photoredox Catalysis: This technique uses light to drive redox reactions under mild conditions. numberanalytics.com It has emerged as a powerful tool for various halogenations and could be adapted for the dichlorination of 1-(4-fluorophenyl)ethanone or its precursors, potentially offering higher selectivity and avoiding harsh reagents. numberanalytics.com

Continuous Flow Synthesis: The use of microreactor or flow chemistry systems for the synthesis of α-halo ketones is a significant advancement. acs.org This approach allows for precise control over reaction parameters, enhances safety (especially when dealing with hazardous intermediates like diazomethane, which can be generated and consumed in situ), and can improve yield and purity. acs.org

Novel Chlorinating Agents: Research into new chlorinating agents beyond traditional sources like chlorine gas or sulfuryl chloride is ongoing. The chlorination of 1-(4-methylphenyl)ethanone using concentrated hydrochloric acid and hydrogen peroxide offers a glimpse into alternative reagent systems that could be optimized for fluorinated analogues. nih.gov

Vilsmeier-Haack-based Strategies: An efficient two-step synthesis for related heterocyclic structures involves the Vilsmeier-Haack chloroformylation of ketones. mdpi.com Exploring this pathway could lead to novel and efficient routes to polysubstituted dichloroethanone derivatives.

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses light and a photocatalyst to initiate the halogenation reaction. | Mild reaction conditions, high selectivity, use of visible light as a sustainable energy source. | numberanalytics.com |

| Continuous Flow Chemistry | Performs reactions in a continuous stream rather than a batch process, often in microreactors. | Enhanced safety, precise process control, improved scalability and reproducibility. | acs.org |

| Alternative Chlorinating Systems | Utilizes less common or newly developed reagents for chlorination, such as HCl/H₂O₂. | Potentially milder conditions, different reactivity profiles, and improved substrate scope. | nih.gov |

| Vilsmeier-Haack Chloroformylation | A two-step process starting with the chloroformylation of a ketone to create a biselectrophilic intermediate. | Provides access to complex, polysubstituted products in an efficient manner. | mdpi.com |

Unexplored Reactivity Patterns and Transformation Pathways

The chemical reactivity of α-haloketones is well-documented, particularly their use as versatile building blocks in the synthesis of various heterocyclic compounds through reactions with nucleophiles. nih.gov However, the specific combination of a gem-dichloro group and a 4-fluorophenyl ring in this compound presents opportunities to explore unique reactivity.

Future research could focus on:

Fluorine-Directed Reactivity: The strong electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring. Investigating how this substituent modulates known α-haloketone reactions, such as the Favorskii rearrangement or the synthesis of furans, thiazoles, and pyrazines, could reveal novel transformation pathways. nih.gov

Novel Cyclization Reactions: While the synthesis of common heterocycles from α-haloketones is known, there is potential to design new multicomponent reactions or tandem cyclization strategies that leverage the unique structure of this compound to build complex molecular architectures. mdpi.comnih.gov

Radical-Mediated Transformations: The introduction of trifluoromethyl groups into indane structures has been achieved through radical reactions. mdpi.com Exploring the potential for radical-initiated transformations at the α-carbon of this compound could open pathways to new compound classes that are inaccessible through traditional ionic mechanisms.

Organometallic Cross-Coupling: The C-Cl bonds, while generally less reactive in cross-coupling than C-Br or C-I bonds, could potentially be activated under specific catalytic conditions. Research into the selective mono- or di-arylation/alkylation of the α-carbon could yield a diverse range of substituted products.

Reactions with Novel Nucleophiles: Exploring reactions with less common nucleophiles, such as tellurium-based reagents which have been shown to react with acetophenone (B1666503) derivatives to form divinyl tellurides, could lead to unprecedented molecular structures. researchgate.net

Integration of Advanced Analytical and Computational Techniques

To fully understand and exploit the properties of this compound, the integration of modern analytical and computational tools is essential.

Advanced Spectroscopy and Crystallography: While standard techniques like NMR and MS are crucial for routine characterization, advanced methods can provide deeper insights. numberanalytics.com X-ray crystallography, for example, was used to determine the precise molecular structure and packing of the related compound 2,2-dichloro-1-(4-methylphenyl)ethanone, revealing details about bond lengths and dihedral angles. nih.gov Similar detailed structural analysis of the title compound would be invaluable for understanding its solid-state properties and intermolecular interactions.

In-situ Reaction Monitoring: Techniques like analytical HPLC and spectroscopic methods can be integrated into synthetic setups, particularly in continuous flow systems, for real-time monitoring of reaction progress. acs.org This allows for rapid optimization of reaction conditions and a better understanding of reaction kinetics and mechanisms.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be powerful predictive tools. These methods can be used to:

Calculate molecular properties like electrostatic potential maps to predict sites of nucleophilic or electrophilic attack.

Model transition states to elucidate reaction mechanisms and understand reactivity patterns. acs.org

Predict spectroscopic data (e.g., NMR chemical shifts) to aid in structure confirmation.

Simulate molecular packing and intermolecular forces to guide the design of functional materials. usd.edu

| Technique | Application in Research | Potential Insights for this compound |

|---|---|---|

| X-ray Crystallography | Determination of the three-dimensional atomic structure of a crystalline solid. | Precise bond lengths/angles, conformation, intermolecular interactions (e.g., halogen bonding), and crystal packing. nih.gov |

| Computational Chemistry (DFT) | Uses quantum mechanics to model and predict molecular structures, properties, and reactivity. | Reaction mechanism elucidation, prediction of reactivity, simulation of spectroscopic properties, understanding electronic structure. |

| In-situ HPLC/Spectroscopy | Real-time analysis of a chemical reaction as it occurs. | Kinetic data, detection of transient intermediates, rapid optimization of reaction conditions. acs.org |

| ¹⁹F NMR Spectroscopy | A specialized NMR technique sensitive to the fluorine nucleus. | Probing the electronic environment of the fluorophenyl group and monitoring reactions that alter it. nih.gov |

Potential for Functional Material Development based on Structural Features

The unique properties imparted by fluorine atoms have made fluorinated molecules cornerstones in the development of functional materials. usd.edunih.gov The structure of this compound contains key features that suggest its potential as a building block for such materials.

Liquid Crystals and Polymers: The rigid fluorophenyl group is a common component in liquid crystal and polymer chemistry. The C-F bond is highly polar, and fluorine's unique properties can influence intermolecular interactions, leading to desirable self-assembly behaviors. nih.gov The dichloroketone handle provides a reactive site for polymerization or for grafting the molecule onto a polymer backbone, potentially creating materials with tailored dielectric properties or thermal stability.

Optoelectronic Materials: Fluorinated functional groups are known to impact the molecular packing and electronic properties of organic semiconductor molecules. usd.edu By modifying the this compound core, for example, through reactions at the carbonyl or α-carbon, it may be possible to synthesize new conjugated systems. The strategic placement of fluorine can lower LUMO levels and affect charge transport properties, making such derivatives candidates for use in organic electronics. usd.edu

Bioactive Materials: The presence of a fluorophenyl group is a well-known strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. nih.gov The compound itself has been noted as an intermediate or impurity in the synthesis of pharmaceuticals like Atorvastatin. Future research could focus on using this molecule as a scaffold to develop new classes of bioactive compounds or functionalized materials for biomedical applications, such as targeted drug delivery systems or imaging agents, leveraging the utility of ¹⁹F for magnetic resonance imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dichloro-1-(4-fluorophenyl)ethanone, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via K2S2O8-mediated difunctionalization of alkynes, yielding 49% as a pale yellow oil . Key parameters include solvent choice (e.g., dichloromethane/petroleum ether mixtures) and temperature control during flash chromatography. Reaction optimization may involve adjusting stoichiometry of chlorinating agents or exploring alternative catalysts (e.g., Lewis acids) to improve efficiency .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : A singlet at δ 6.60 ppm corresponds to the dichloromethyl group, while aromatic protons appear as a triplet (δ 7.20 ppm, J = 8.0 Hz) and multiplet (δ 8.14–8.17 ppm) for the fluorophenyl ring .

- <sup>13</sup>C NMR : Signals at δ 67.82 (CCl2), 166.4 (C-F coupling, J = 258.6 Hz), and 184.6 ppm (ketone carbonyl) confirm functional groups .

- LRMS : A molecular ion peak at m/z 208 ([M+H]<sup>+</sup>) matches the expected molecular formula (C8H5Cl2FO) .

Q. What safety protocols are critical when handling fluorinated and chlorinated ethanones?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile halogenated intermediates. Waste must be segregated and treated by certified disposal services to prevent environmental release of persistent organohalogens .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX can determine bond lengths/angles and identify weak interactions (e.g., Cl⋯O contacts, C-H⋯π stacking). For example, related dichloroethanones exhibit intermolecular Cl⋯O distances of ~3.3 Å, influencing crystal packing . Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How can conflicting spectroscopic data (e.g., <sup>19</sup>F NMR shifts) be reconciled for fluorinated analogs?

- Methodological Answer : Discrepancies in <sup>19</sup>F NMR may arise from solvent polarity or concentration effects. Cross-validation with computational methods (DFT calculations) can predict chemical shifts. For 4-fluoroacetophenone derivatives, coupling constants (JC-F) range from 22–258 Hz, depending on substituent electronegativity .

Q. What mechanistic insights explain the selectivity of K2S2O8 in dichlorination reactions?

- Methodological Answer : K2S2O8 generates sulfate radicals (SO4<sup>•−</sup>), initiating radical chain pathways. Selectivity for dichlorination over mono- or trichlorination is controlled by reaction time and radical scavengers. Competing pathways (e.g., electrophilic substitution) are minimized in aqueous/organic biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.